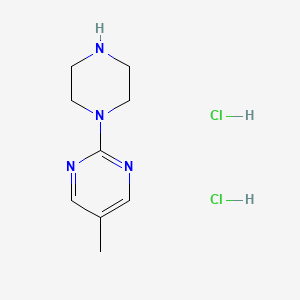
5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is likely to be a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a piperazine group, which is a common feature in many pharmaceuticals and it’s a methylated compound, which could influence its reactivity and other properties.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with a piperazine group attached at the 2-position and a methyl group attached at the 5-position. The presence of the piperazine could impart basicity to the compound, and the methyl group could influence its lipophilicity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the pyrimidine ring itself can be modulated by the substituents it bears .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine group could contribute to its basicity, and the methyl group could influence its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Antagonistic Properties in Serotonin Receptors
- Studies on piperazin-1-yl substituted unfused heterobiaryls, such as 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, have shown that these compounds can act as ligands for serotonin receptors (5-HT7). Structural modifications to the pyrimidine core and substituents can significantly affect the binding affinity to these receptors. Some derivatives display multi-receptor agent properties, interacting with multiple serotonin receptors and dopamine receptors, indicating potential use in neuropsychiatric and neurological disorders (Strekowski et al., 2016).
Potential Inhibitor in Cancer Treatment
- 5-Methyl-2-(piperazin-1-yl)pyrimidine derivatives have been investigated as potential inhibitors of tyrosine kinase activity in epidermal growth factor receptors, which are significant in cancer treatment. These compounds have been used in drug absorption, distribution, metabolism, and excretion studies, highlighting their relevance in developing cancer therapeutics (Zhang et al., 2005).
Synthesis of Pyrimidine Derivatives
- Research on the aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione led to the creation of various 5-aminomethylsubstituted pyrimidine derivatives, including 5-Methyl-2-(piperazin-1-yl)pyrimidine. Such chemical syntheses expand the range of compounds available for pharmaceutical applications (Meshcheryakova et al., 2014).
Antiproliferative Activity Against Cancer Cell Lines
- A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising antiproliferative effects against various human cancer cell lines. These findings indicate the potential of such compounds in developing new anticancer agents (Mallesha et al., 2012).
Exploration of Pharmacologically Active Compounds
- Research into dialkylaminobenzimidazoles, which include 5-Methyl-2-(piperazin-1-yl)pyrimidine derivatives, has revealed potential antiarrhythmic, antiaggregation, and serotonin antagonist activities. These compounds are being explored for various therapeutic applications, including cardiovascular diseases and mood disorders (Zhukovskaya et al., 2017).
Metabolism and Pharmacokinetics in Diabetes Treatment
- Studies on the metabolism, excretion, and pharmacokinetics of compounds like 5-Methyl-2-(piperazin-1-yl)pyrimidine have been conducted in the context of diabetes treatment. These compounds are investigated as dipeptidyl peptidase IV inhibitors, crucial in managing type 2 diabetes (Sharma et al., 2012).
Antihypertensive Agents
- Synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which include piperazine derivatives, has shown promising results in the development of antihypertensive agents. These compounds are significant for their potential in treating hypertension and related cardiovascular conditions (Bayomi et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-6-11-9(12-7-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZDGXFSKUFQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

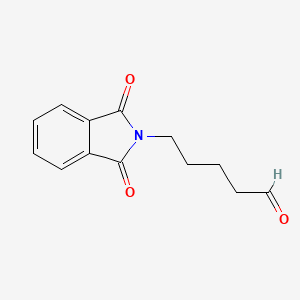
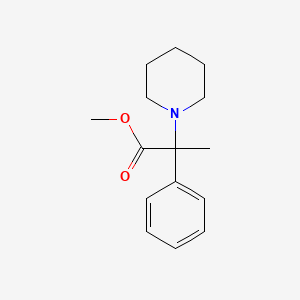

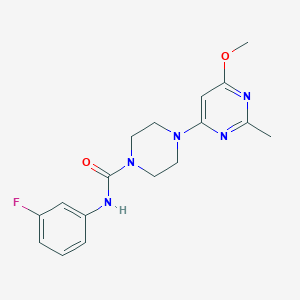

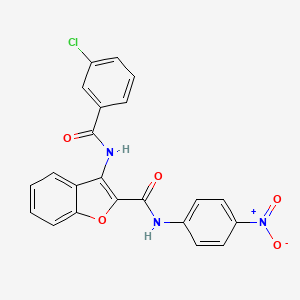
![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)
![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)
![(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol](/img/structure/B2815884.png)
![7-(4-chlorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815886.png)
![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)
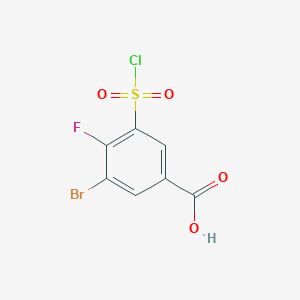
![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)
![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)